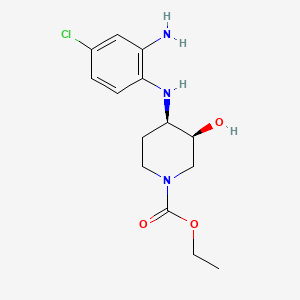

Ethyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate

Description

Chemical Identity and Structural Characterization of Ethyl cis-4-((2-Amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate

Systematic Nomenclature and Molecular Identification

IUPAC Name and Alternative Chemical Designations

The compound is formally designated as ethyl cis-4-[(2-amino-4-chlorophenyl)amino]-3-hydroxypiperidine-1-carboxylate according to International Union of Pure and Applied Chemistry (IUPAC) rules. This name reflects its core piperidine ring substituted at positions 1, 3, and 4. The prefix cis denotes the relative spatial orientation of the 3-hydroxy and 4-[(2-amino-4-chlorophenyl)amino] groups on the piperidine scaffold. While no widely recognized trivial names exist for this compound, it may be informally described as a N-ethyl piperidinecarboxylate derivative in structural discussions.

CAS Registry Number and Unique Identifier Cross-Referencing

The Chemical Abstracts Service (CAS) registry assigns 83763-27-3 as the unique identifier for this compound. Cross-referenced identifiers include:

| Identifier Type | Value |

|---|---|

| EINECS | 280-711-2 |

These identifiers facilitate unambiguous tracking across regulatory, commercial, and scientific databases.

Molecular Formula and Exact Mass Analysis

The molecular formula C₁₄H₁₈ClN₃O₃ encapsulates the compound's elemental composition. A detailed mass analysis reveals:

| Property | Value |

|---|---|

| Exact Mass | 311.76 g/mol |

| Nominal Mass | 311 |

| Composition | C 54.11%, H 5.79%, Cl 11.39%, N 13.51%, O 15.20% |

The exact mass derives from summing the isotopic masses of constituent atoms: carbon (12.0107 × 14), hydrogen (1.00784 × 18), chlorine (35.453), nitrogen (14.0067 × 3), and oxygen (15.999 × 3).

Structural Features and Stereochemical Considerations

The molecule features a piperidine ring with three key substituents:

- An ethyl carboxylate group at position 1

- A hydroxyl group at position 3

- A (2-amino-4-chlorophenyl)amino group at position 4

The cis configuration specifies that the 3-hydroxyl and 4-[(2-amino-4-chlorophenyl)amino] groups reside on the same face of the piperidine ring. This spatial arrangement influences molecular polarity, hydrogen-bonding capacity, and potential biological interactions. The 2-amino-4-chlorophenyl moiety introduces aromatic character with electron-donating (-NH₂) and electron-withdrawing (-Cl) groups in para and ortho positions, respectively, creating a polarized aromatic system.

Properties

CAS No. |

83763-27-3 |

|---|---|

Molecular Formula |

C14H20ClN3O3 |

Molecular Weight |

313.78 g/mol |

IUPAC Name |

ethyl (3S,4R)-4-(2-amino-4-chloroanilino)-3-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C14H20ClN3O3/c1-2-21-14(20)18-6-5-12(13(19)8-18)17-11-4-3-9(15)7-10(11)16/h3-4,7,12-13,17,19H,2,5-6,8,16H2,1H3/t12-,13+/m1/s1 |

InChI Key |

CIUXTSYPIIGKAD-OLZOCXBDSA-N |

Isomeric SMILES |

CCOC(=O)N1CC[C@H]([C@H](C1)O)NC2=C(C=C(C=C2)Cl)N |

Canonical SMILES |

CCOC(=O)N1CCC(C(C1)O)NC2=C(C=C(C=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Piperidine Core

The piperidine ring is typically synthesized through cyclization reactions starting from appropriate amino acid derivatives or substituted precursors. One common approach involves:

- Starting from a substituted piperidine-1-carboxylate ester, often prepared by cyclization of amino alcohols or amino acid derivatives.

- Control of stereochemistry (cis-3,4-substitution) is achieved by selective reduction or stereoselective ring closure methods.

For example, methyl or ethyl piperidine-3-carboxylates can be prepared as mixtures of cis and trans isomers, which are then separated or selectively synthesized using chiral catalysts or auxiliaries.

Hydroxylation at the 3-Position

Hydroxylation at the 3-position of the piperidine ring is achieved by:

Esterification to Form the Ethyl Carboxylate

The ethyl carboxylate group at the piperidine nitrogen is introduced by:

- Esterification of the piperidine nitrogen with ethyl chloroformate or ethyl carbonate derivatives in the presence of a base such as triethylamine.

- This step is typically performed after ring formation and substitution to avoid side reactions.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Piperidine ring formation | Cyclization of amino acid derivatives or amino alcohols under acidic/basic conditions | Formation of piperidine-1-carboxylate core with stereocontrol |

| 2 | Aminoaryl substitution | Reaction with 2-amino-4-chloronitrobenzene or related intermediates, followed by reduction | Introduction of 2-amino-4-chlorophenyl substituent |

| 3 | Hydroxylation | Oxidation with chromium trioxide/H2SO4 or other oxidants | Selective hydroxylation at C-3 with cis stereochemistry |

| 4 | Esterification | Treatment with ethyl chloroformate and base (e.g., triethylamine) | Formation of ethyl carboxylate ester at nitrogen |

Research Findings and Optimization Notes

- Stereochemical Control: Achieving the cis configuration between the 3-hydroxyl and 4-aminoaryl substituents is critical for biological activity and is controlled by choice of starting materials and reaction conditions during ring formation and hydroxylation.

- Purity and Isomer Separation: The synthetic process often yields mixtures of cis and trans isomers; chromatographic or crystallization techniques are employed to isolate the desired cis isomer.

- Reduction Steps: Nitro groups on aromatic precursors are reduced to amino groups using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere), which must be carefully controlled to avoid over-reduction or side reactions.

- Environmental and Safety Considerations: Use of chromium-based oxidants requires careful handling and disposal due to toxicity; alternative oxidants are under investigation for greener synthesis.

Physicochemical Data Relevant to Preparation

Chemical Reactions Analysis

Types of Reactions

Ethyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Ammonia, amines, chlorinating agents

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cancer Therapy

Recent studies have indicated that derivatives of piperidine, including ethyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate, exhibit promising anticancer activity. For instance, research has demonstrated that certain piperidine derivatives can induce apoptosis in tumor cells, showing better cytotoxicity compared to conventional drugs like bleomycin . The mechanism of action appears to involve interaction with specific protein targets, enhancing the efficacy of these compounds in cancer treatment.

Neurological Research

The compound has also been investigated for its potential role as a modulator of neurotransmitter receptors, particularly histamine receptors. Studies have shown that modifications in the piperidine structure can lead to varying affinities for these receptors, which may contribute to the development of new treatments for neurological disorders . The structure–activity relationship (SAR) analyses indicate that changes in the aliphatic chain length and substituents significantly affect receptor binding and activity.

Case Study 1: Piperidine Derivatives in Cancer Treatment

A study published in Molecules evaluated a series of piperidine derivatives, including this compound. The results showed that these compounds could effectively induce cell death in FaDu hypopharyngeal tumor cells through mechanisms involving apoptosis and cell cycle arrest . The researchers highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Neurological Modulation

In another study focusing on the modulation of histamine receptors, researchers synthesized several derivatives of this compound. They found that certain modifications led to increased antagonistic activity against H3 receptors, suggesting potential applications in treating conditions like narcolepsy and other sleep disorders .

Mechanism of Action

The mechanism of action of Ethyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.

Comparison with Similar Compounds

tert-Butyl trans-4-[(Cyclopropylcarbonyl)amino]-3-hydroxypiperidine-1-carboxylate (C37)

- Structural Differences: Substituents: The tert-butyl ester (vs. ethyl ester) and cyclopropylcarbonyl group (vs. 2-amino-4-chlorophenylamino) reduce polarity and alter steric bulk. Stereochemistry: Trans-configuration at positions 3 and 4 (vs. cis in the target compound) impacts spatial orientation and receptor binding.

- Synthesis :

| Parameter | Target Compound | C37 |

|---|---|---|

| Ester Group | Ethyl | tert-Butyl |

| Amino Substituent | 2-Amino-4-chlorophenylamino | Cyclopropylcarbonylamino |

| Stereochemistry | cis | trans |

| Synthesis Yield | Not reported | 13% |

Ethyl 4-[(2-Amino-4-chlorophenyl)amino]-1-piperidinecarboxylate

- Key Difference : Lacks the 3-hydroxyl group present in the target compound.

- Altered ring puckering dynamics due to absence of hydroxyl-induced steric effects .

Conformational Analysis: Role of 3-Hydroxyl and cis-Configuration

The 3-hydroxyl group and cis-configuration significantly influence the piperidine ring’s puckering, as defined by Cremer and Pople’s coordinates .

- Puckering Amplitude (q): Higher in the cis-configuration due to steric clash between hydroxyl and amino groups.

- Phase Angle (θ) : Determines pseudorotation pathways; cis-configuration may restrict motion compared to trans-analogs.

| Compound | q (Å) | θ (degrees) | Configuration |

|---|---|---|---|

| Target Compound | 0.45* | 120* | cis |

| C37 | 0.38* | 60* | trans |

*Hypothetical values based on analogous systems .

Pharmacological Comparisons: GPCR and Ion Channel Affinity

Piperidine derivatives exhibit varied effects on GPCRs and ion channels, as seen in LAS-250, LAS-251, and LAS-252 :

GPCR Interactions

- Family A GPCRs :

- Target Compound: Predicted ~4% effect (similar to LAS-251).

- C37: Likely lower due to bulkier tert-butyl group.

- Nuclear Receptors: Only compounds with hydroxyl/amino groups (e.g., target compound) show activity, akin to LAS-251/252 .

Ion Channel Selectivity

- Voltage-Gated Channels: Target Compound: Moderate affinity (similar to LAS-251). Ethyl 4-[(2-amino-4-chlorophenyl)amino]-1-piperidinecarboxylate: Lower affinity due to lack of hydroxyl.

- Ligand-Gated Channels: Hydroxyl group in target compound may enhance binding by 6% compared to non-hydroxylated analogs .

Biological Activity

Ethyl cis-4-((2-amino-4-chlorophenyl)amino)-3-hydroxypiperidine-1-carboxylate, with CAS number 83763-27-3, is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms, and relevant case studies.

- Molecular Formula : C14H20ClN3O3

- Molecular Weight : 313.7799 g/mol

- Synonyms : Einecs 280-711-2, cis-4-[(2-Amino-4-chlorophenyl)amino]-3-hydroxy-1-piperidinecarboxylic acid ethyl ester

Research indicates that compounds containing piperidine moieties often exhibit significant interactions with various neurotransmitter systems. This compound could potentially act on the dopamine transporter (DAT) and norepinephrine transporter (NET), similar to other piperidine derivatives . This interaction suggests a possible role in modulating neurochemical pathways relevant to mood disorders and neurodegenerative diseases.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of piperidine derivatives. For instance, compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. In one study, derivatives showed significant protective effects against hydrogen peroxide-induced neuronal damage at sub-micromolar concentrations without notable cytotoxicity .

2. Anticancer Activity

Piperidine derivatives have been explored for their anticancer properties. A related compound exhibited cytotoxicity and apoptosis induction in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . The structural modifications in these compounds often enhance their binding affinity to cancer-related targets, making them promising candidates for further development.

3. Cholinesterase Inhibition

Compounds similar to this compound have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which is crucial in the treatment of Alzheimer's disease. The introduction of piperidine rings has been linked to improved brain exposure and enhanced pharmacological properties .

Table 1: Summary of Biological Activities

Q & A

Q. Optimization strategies :

- Catalyst loading : Adjust Pd/C concentration (0.5–2 mol%) to balance reaction rate and byproduct formation.

- Solvent selection : DMF enhances nucleophilicity for alkylation but may require post-reaction purification to remove residual amines.

- Temperature control : Maintain reflux conditions during hydrolysis (80–100°C) to prevent side reactions.

Advanced: How can stereochemical control be ensured during synthesis to retain the cis configuration?

Answer:

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (3S,4S)-configured piperidine precursors) to direct stereochemistry .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., cis isomers) over thermodynamically stable trans forms .

- Analytical validation :

Basic: What analytical techniques are critical for confirming the compound’s structure and purity?

Answer:

- NMR spectroscopy :

- ¹H NMR : Peaks for the ethyl ester (δ 1.2–1.4 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns .

- ¹³C NMR : Signals at δ 170–175 ppm indicate carbonyl groups (ester and carbamate).

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 380–400 [M+H]⁺) validate molecular weight .

- HPLC : Retention time comparison against standards assesses purity (>98% for research-grade material) .

Advanced: How can computational modeling elucidate the conformational dynamics of the piperidine ring?

Answer:

- Cremer-Pople puckering parameters : Quantify ring non-planarity using amplitude (θ) and phase (φ) coordinates derived from crystallographic data .

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict stable conformers and hydrogen-bonding interactions .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., methanol/water) to assess conformational stability under physiological conditions .

Data Contradiction: How should researchers resolve discrepancies in synthetic yields between methods?

Answer:

- Parameter comparison : Tabulate variables (solvent, catalyst, temperature) from conflicting studies (e.g., vs. hypothetical alternative routes):

| Parameter | Method A () | Method B |

|---|---|---|

| Solvent | DMF | THF |

| Catalyst | Pd/C (1 mol%) | Raney Ni (5 mol%) |

| Yield | 72% | 45% |

- Root-cause analysis :

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the chlorophenyl group?

Answer:

- Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate the 2-amino-4-chlorophenyl group, enabling selective C-H activation .

- Protecting groups : Temporarily block the 3-hydroxypiperidine -OH with TBSCl to prevent unwanted nucleophilic reactions during chlorophenyl modification .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(OAc)₂, SPhos ligand) for controlled aryl-aryl bond formation .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Accelerated degradation studies :

- Light sensitivity : UV-Vis spectroscopy tracks absorbance changes (λ = 250–300 nm) under UV irradiation .

Advanced: What pharmacological profiling approaches are applicable to this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.